molecular formula C67H104N20O19 B612396 [Ala107]-MBP (104-118) CAS No. 99026-77-4

[Ala107]-MBP (104-118)

Cat. No.: B612396
CAS No.: 99026-77-4
M. Wt: 1493.68
InChI Key: PKKMMDDHSZRJTF-NBRSAOMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Ala107]-MBP (104-118) is a synthetic peptide that acts as a noncompetitive inhibitor of protein kinase C (PKC). This compound is derived from the myelin basic protein (MBP) and has been modified to include alanine at position 107. It is primarily used in biochemical research to study the inhibition of PKC, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .

Scientific Research Applications

[Ala107]-MBP (104-118) is widely used in scientific research due to its ability to inhibit protein kinase C. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ala107]-MBP (104-118) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The alanine substitution at position 107 is introduced during the synthesis by incorporating alanine at the specific position in the peptide sequence. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods

While [Ala107]-MBP (104-118) is primarily synthesized for research purposes, industrial-scale production would follow similar principles as SPPS but with optimization for larger batch sizes. This includes automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[Ala107]-MBP (104-118) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products Formed

The primary product formed is the [Ala107]-MBP (104-118) peptide itself. During synthesis, intermediate protected peptides are formed, which are subsequently deprotected and cleaved to yield the final product .

Mechanism of Action

[Ala107]-MBP (104-118) exerts its effects by binding to the regulatory domain of protein kinase C, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in various cellular processes. The molecular targets include substrates of PKC, such as MARCKS (myristoylated alanine-rich C kinase substrate) and other signaling proteins. The inhibition of PKC disrupts signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    [Ala107]-MBP (104-118) TFA: A trifluoroacetic acid salt form of the peptide.

    [Ala107]-MBP (104-118) analogs: Peptides with similar sequences but different amino acid substitutions.

Uniqueness

[Ala107]-MBP (104-118) is unique due to its specific alanine substitution at position 107, which enhances its inhibitory activity against protein kinase C. This modification distinguishes it from other MBP-derived peptides and makes it a valuable tool for studying PKC inhibition .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H104N20O19/c1-35(2)23-45(80-55(94)31-74-56(95)37(5)77-53(92)29-75-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)85-50(33-89)64(103)82-46(24-36(3)4)61(100)86-49(32-88)63(102)81-44(20-14-22-72-67(70)71)59(98)83-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)58(97)76-30-54(93)78-38(6)66(105)106/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,95)(H,75,96)(H,76,97)(H,77,92)(H,78,93)(H,79,91)(H,80,94)(H,81,102)(H,82,103)(H,83,98)(H,84,104)(H,85,99)(H,86,100)(H,87,101)(H,105,106)(H4,70,71,72)/t37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKMMDDHSZRJTF-NBRSAOMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H104N20O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1493.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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